molecular formula C9H16N2O5 B3007358 N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid CAS No. 2503207-18-7

N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid

Cat. No. B3007358
CAS RN: 2503207-18-7
M. Wt: 232.236
InChI Key: FIHLTCZNGLQISO-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid” is a compound that is used in polymerization reactions. It can be used to synthesize polymers for nucleic acid complexation and polyplex formation .


Synthesis Analysis

The synthesis of this compound involves the use of a peptide nucleic acid (PNA), which is a synthetic analogue of DNA. In PNA, the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units . Another method involves the use of N-(2-aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea and salt compounds .


Molecular Structure Analysis

The molecular structure of this compound is derived from its synthesis process. The peptide backbone of PNA, which consists of N-(2-aminoethyl)glycine units, forms the core structure of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in polymerization reactions. It can hybridize to complementary DNA and RNA sequences, despite its structural difference from DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its peptide backbone. It has a neutral charge, which reduces electrostatic repulsion and improves thermal stability .

Scientific Research Applications

Antisense and Antigene Agents

“N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide; oxalic acid” is a compound that can be utilized in the development of antisense and antigene agents . These agents are designed to bind to specific sequences of nucleic acids, blocking the process of translation and transcription. This binding can effectively silence specific genes, making these compounds valuable in research for gene expression control and potential therapeutic applications.

Nucleic Acid Mimics

This compound is structurally related to peptide nucleic acids (PNAs) . PNAs are synthetic analogs of DNA with a peptide backbone, which allows them to hybridize with DNA and RNA strands with high affinity. They are resistant to nucleases and proteases, making them stable for various biomedical applications, including as molecular probes in diagnostic assays.

Drug Impurity Control

The compound has been identified in the context of N-nitrosamine impurities in pharmaceuticals . N-nitrosamines can be carcinogenic, and their control is crucial in drug production. Understanding the properties of such compounds helps in developing methods to detect and quantify these impurities, ensuring drug safety.

Molecular Synthesis

The compound’s structure suggests its use in the synthesis of chiral molecules . Chirality is a key factor in the efficacy and safety of many drugs, and the ability to synthesize chiral molecules is important in pharmaceutical research and development.

DNA and RNA Detection

Due to its structural similarity to PNAs, “N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide; oxalic acid” could be used in DNA and RNA detection . It can serve as a probe that binds to specific sequences, allowing for the detection and quantification of nucleic acids in various samples.

Antibacterial and Antiviral Agents

The compound’s ability to bind to nucleic acids suggests potential applications as antibacterial and antiviral agents . By targeting specific DNA or RNA sequences, it could inhibit the replication of pathogens, providing a new avenue for antimicrobial therapy.

Gene Silencing for Cancer Therapy

The compound may be explored for its potential in gene silencing as part of anticancer strategies . By silencing genes that are overexpressed in cancer cells, it could contribute to the development of targeted cancer therapies.

Biotechnological Tool

Lastly, the compound’s properties make it a valuable biotechnological tool . It can be used in the study of gene function, the development of synthetic biology applications, and the creation of novel biosensors.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to hybridize to complementary DNA and RNA sequences. This property makes it an attractive agent for biological and medical applications .

Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications. For instance, it could be used to improve the antisense and antigene properties of PNAs . Additionally, its potential for large-scale production could be explored .

properties

IUPAC Name

N-(2-aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.C2H2O4/c1-9(5-4-8)7(10)6-2-3-6;3-1(4)2(5)6/h6H,2-5,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHLTCZNGLQISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)C1CC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid

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